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Introduction
Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin

structure and gene expression. The acetylation of lysine 16 on histone H4 (H4K16ac) is a key

epigenetic mark predominantly associated with a euchromatic state and transcriptional

activation.[1] This modification is dynamically regulated by the opposing activities of histone

acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2][3] Dysregulation of

H4K16ac levels has been implicated in various pathological conditions, including cancer and

developmental disorders, making it a critical target for therapeutic intervention.[1] The H4K16ac

Quantification Kit (Fluorometric) provides a rapid, sensitive, and high-throughput method for the

specific measurement of global H4K16ac levels in histone extracts from a variety of sample

types.

Principle of the Assay
This fluorometric assay is based on an ELISA-like format. Histone proteins are extracted from

experimental samples and bound to the wells of a microplate. An antibody specific to the

acetylated H4K16 mark is then used to recognize and bind to its target. Subsequently, a

detection antibody conjugated to a fluorophore is added, and the fluorescence is measured.

The intensity of the fluorescence is directly proportional to the amount of H4K16ac in the

sample.[1] A standard curve is generated using a provided acetylated H4K16 standard to allow

for accurate quantification.
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Applications
Drug Discovery: Screen for and characterize the efficacy of HAT and HDAC inhibitors. A

successful HDAC inhibitor would be expected to increase global H4K16ac levels.

Cancer Research: Investigate the epigenetic landscape of cancer cells and tissues, as

hypoacetylation of H4K16 is a common feature in some human tumors.[1]

DNA Damage and Repair Studies: Assess the role of H4K16ac in the DNA damage response

(DDR), as this mark is crucial for the recruitment of repair proteins.[2]

Gene Expression Analysis: Correlate global H4K16ac levels with transcriptional activity

under various experimental conditions.

Signaling Pathway: H4K16ac in the DNA Damage
Response
The acetylation of H4K16 plays a pivotal role in the cellular response to DNA double-strand

breaks (DSBs). The histone acetyltransferase MOF (males absent on the first) is a key enzyme

that specifically acetylates H4K16.[2] Following DNA damage, ATM (Ataxia-Telangiectasia

Mutated) kinase is activated and phosphorylates numerous downstream targets to initiate the

DNA damage response. H4K16ac, maintained by MOF, is critical for the recruitment of

downstream repair factors such as 53BP1 and BRCA1 to the sites of damage, thereby

facilitating DNA repair.[2] Conversely, HDACs like SIRT6, HDAC1, and HDAC2 can remove this

acetyl mark, leading to chromatin compaction, which is thought to favor the Non-Homologous

End Joining (NHEJ) repair pathway.
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H4K16ac in the DNA Damage Response Pathway.
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Experimental Protocols
Histone Extraction
This protocol provides a method for the extraction of total histones from cultured mammalian

cells or tissue.

Cell Collection: For adherent cells, trypsinize and collect cells into a conical tube. For

suspension cells, collect directly. Centrifuge at 1000 rpm for 5 minutes and discard the

supernatant.

Lysis: Resuspend the cell pellet in 3 volumes of extraction buffer (0.5N HCl + 10% glycerol)

and incubate on ice for 30 minutes.

Centrifugation: Centrifuge at 12,000 rpm for 5 minutes at 4°C. Transfer the supernatant

(which contains the histones) to a new tube.

Precipitation: Add 8 volumes of acetone and incubate at -20°C overnight.

Pelleting: Centrifuge at 12,000 rpm for 5 minutes and air-dry the pellet.

Resuspension: Dissolve the histone pellet in distilled water (e.g., 30-50 µL per 10^7 cells).

Quantification: Quantify the protein concentration using a suitable method (e.g., Bradford or

BCA assay). Aliquot and store at -80°C.

H4K16ac Fluorometric Assay Protocol
This protocol is based on the EpiQuik™ Global Acetyl Histone H4-K16 Quantification Kit

(Fluorometric).[2]

Materials Required but not Supplied:

Orbital shaker

Pipettes and pipette tips

Fluorescence microplate reader
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Distilled water

Histone extracts

Assay Workflow Diagram:
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Fluorometric H4K16ac Quantification Assay Workflow.

Step-by-Step Procedure:
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Reagent Preparation: Prepare all buffers and reagents as per the kit manual. Dilute the 10X

Wash Buffer to 1X with distilled water.

Standard Curve Preparation: Dilute the Standard Control with Antibody Buffer to

concentrations ranging from 1 to 100 ng/µl (e.g., 1.5, 3, 6, 12, 25, 50, and 100 ng/µl).

Histone Binding: Add 50 µl of Antibody Buffer to each well. For sample wells, add 50-200 ng

of your histone extract. For standard wells, add 1 µl of each diluted Standard Control. For the

blank well, add only Antibody Buffer. Cover the plate and incubate at room temperature for 1

hour on an orbital shaker.

Washing: Wash each well three times with 150 µl of 1X Wash Buffer.

Detection Antibody Incubation: Add 50 µl of diluted Detection Antibody to each well. Cover

and incubate at room temperature for 1 hour.

Final Washes: Wash each well four times with 150 µl of 1X Wash Buffer.

Fluorescence Development: Prepare the fluoro-development solution as per the kit

instructions. Add 50 µl of this solution to each well and incubate at room temperature for 1-5

minutes, protected from light.

Measurement: Read the fluorescence on a microplate reader at an excitation of ~530 nm

and an emission of ~590 nm.

Data Analysis
Blank Subtraction: Subtract the average fluorescence value of the blank wells from the

values of all other wells.

Standard Curve: Plot the blank-subtracted fluorescence values for the standards against

their concentrations (ng/µl). Generate a linear regression line.

Sample Quantification: Use the equation of the standard curve to calculate the concentration

of H4K16ac in your samples.

Percentage Calculation (Optional): To express H4K16ac as a percentage of total H4, a

parallel assay quantifying total H4 is required.
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H4K16ac (%) = (Amount of H4K16ac in sample / Amount of total H4 in sample) x 100%

Data Presentation
Example Data: Effect of HDAC Inhibitor on H4K16ac
Levels
The following table presents hypothetical data from an experiment where a human cancer cell

line (e.g., HeLa) was treated with a known HDAC inhibitor, Trichostatin A (TSA), for 24 hours.

Histones were extracted, and H4K16ac levels were quantified using the fluorometric assay.

Treatment

Group
Sample ID

Fluorescence

Units (RFU)

Calculated

H4K16ac (ng/

µl)

Fold Change

vs. Control

Control (Vehicle) Control 1 15,432 18.5 1.00

Control 2 16,011 19.2 1.03

Control 3 15,876 19.0 1.02

TSA (1 µM) TSA 1 45,678 54.8 2.96

TSA 2 47,023 56.4 3.05

TSA 3 46,112 55.3 2.99

Summary: Treatment with the HDAC inhibitor Trichostatin A resulted in an approximate 3-fold

increase in global H4K16ac levels compared to the vehicle-treated control group, as expected.

This demonstrates the utility of the kit in assessing the activity of epigenetic-modifying drugs.
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To cite this document: BenchChem. [Application Notes for H4K16ac Quantification Kit
(Fluorometric Assay)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192814#h4k16ac-quantification-kit-fluorometric-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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